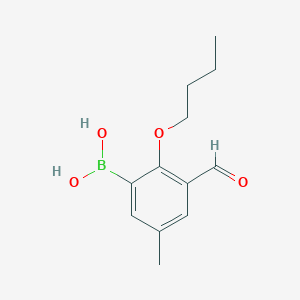

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid

Descripción general

Descripción

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is an organic compound with the molecular formula C12H17BO4 and a molecular weight of 236.07 g/mol . It is a boronic acid derivative, which is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid typically involves the reaction of 2-butoxy-5-methylbenzaldehyde with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: 2-Butoxy-3-carboxy-5-methylphenylboronic acid.

Reduction: 2-Butoxy-3-hydroxymethyl-5-methylphenylboronic acid.

Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Organic Synthesis : This compound is primarily utilized as a reagent in organic synthesis, specifically in Suzuki-Miyaura coupling reactions. These reactions facilitate the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The boronic acid group reacts with a palladium catalyst to form a boron-palladium complex, subsequently leading to the formation of new carbon-carbon bonds through transmetalation with aryl halides.

Reactivity : The compound can undergo various chemical reactions:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol.

- Substitution Reactions : It participates in substitution reactions, notably in the Suzuki-Miyaura coupling process.

Medicinal Chemistry : The unique structural features of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid make it a candidate for developing boron-containing drugs. Its ability to form stable complexes with diols allows for potential therapeutic applications, particularly in cancer treatment.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of this compound against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Bacillus cereus | 4 µg/mL |

These results suggest its potential as an alternative treatment option for infections resistant to traditional antibiotics.

Cancer Treatment

The compound has been investigated for its role in Boron Neutron Capture Therapy (BNCT). BNCT is a targeted cancer treatment that exploits the ability of boron atoms to absorb neutrons and release high-energy alpha particles upon irradiation. Research indicates that this compound can enhance tumor localization and improve therapeutic outcomes when administered prior to neutron exposure.

Industrial Applications

In industry, this compound is utilized in the synthesis of advanced materials and polymers. Its unique functional groups contribute to the development of materials with specific properties, enhancing their performance in various applications.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Formyl-4-isopropoxyphenylboronic acid | Moderate antibacterial activity | Isopropoxy group enhances solubility |

| 5-Formyl-2-furanylboronic acid | Antifungal properties | Furan ring contributes to unique reactivity |

| 4-Methoxy-2-methylphenylboronic acid | Anticancer activity | Methoxy group improves binding affinity |

These comparisons illustrate how structural variations influence biological activities and potential applications in drug development.

Antimicrobial Efficacy

A study highlighted that this compound exhibited superior inhibitory effects against Escherichia coli compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

BNCT Application

Research exploring boron-containing compounds in BNCT indicated that this compound could significantly enhance tumor localization when administered prior to neutron exposure, leading to improved therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of (2-Butoxy-3-formyl-5-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid can be compared with other boronic acid derivatives such as:

- 3-Formyl-4-isopropoxyphenylboronic acid

- 3-Formyl-4-methoxyphenylboronic acid

- 5-Formyl-2-furanylboronic acid

- 4-Methoxy-2-methylphenylboronic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis. The butoxy group offers additional solubility and steric properties, while the formyl group allows for further functionalization through oxidation or reduction reactions.

Actividad Biológica

(2-Butoxy-3-formyl-5-methylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, making them valuable in biochemical assays and therapeutic applications. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

The molecular formula of this compound is . The compound features a boronic acid group that can participate in various chemical reactions, including:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol.

- Substitution Reactions : It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

These properties make it a versatile reagent in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The boronic acid moiety can form stable complexes with diols present in sugars and other biomolecules, which may inhibit enzymatic activity or alter metabolic pathways. This interaction is crucial for its potential use in therapeutic applications, especially in cancer treatment and antimicrobial therapy .

Antimicrobial Activity

Recent studies have indicated that boronic acids exhibit significant antimicrobial properties. For instance, this compound has shown moderate activity against various pathogens, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Bacillus cereus | 4 µg/mL |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Cancer Treatment

This compound has been investigated for its potential role in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. The boron atom's ability to absorb neutrons and subsequently release high-energy alpha particles upon irradiation makes it a candidate for selectively targeting tumor cells while sparing healthy tissues. Studies have shown that boronic acids can enhance the effectiveness of this therapy by improving the accumulation of boron-containing drugs within tumors .

Comparative Studies with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Formyl-4-isopropoxyphenylboronic acid | Moderate antibacterial activity | Isopropoxy group enhances solubility |

| 5-Formyl-2-furanylboronic acid | Antifungal properties | Furan ring contributes to unique reactivity |

| 4-Methoxy-2-methylphenylboronic acid | Anticancer activity | Methoxy group improves binding affinity |

These comparisons illustrate how structural variations influence biological activities and potential applications in drug development .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various boronic acids against E. coli demonstrated that this compound exhibited superior inhibitory effects compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

- BNCT Application : Research exploring the application of boron-containing compounds in BNCT highlighted that this compound could significantly enhance tumor localization when administered prior to neutron exposure, leading to improved therapeutic outcomes .

Propiedades

IUPAC Name |

(2-butoxy-3-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c1-3-4-5-17-12-10(8-14)6-9(2)7-11(12)13(15)16/h6-8,15-16H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADIVFIMGQEBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCCC)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584291 | |

| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-51-9 | |

| Record name | (2-Butoxy-3-formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.